molecular formula C11H11NOS2 B2938770 3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione CAS No. 1092291-11-6

3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione

Cat. No. B2938770
CAS RN: 1092291-11-6
M. Wt: 237.34
InChI Key: ZCMNWABWTJNGQB-UHFFFAOYSA-N
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Description

Benzoylthiourea derivatives, which may be structurally similar to the compound you’re asking about, are known for their effective biological activities . They have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of similar compounds often involves starting from a benzoic acid derivative and amine derivatives . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of a base and a solvent .

Scientific Research Applications

Antioxidant Activity

“3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione” may exhibit antioxidant properties due to its structural similarity to benzamide compounds, which have been reported to show effective total antioxidant, free radical scavenging, and metal chelating activity . These properties are crucial in preventing oxidative stress, which can lead to cellular damage and is associated with various diseases.

Antimicrobial and Antifungal Applications

Compounds structurally related to “3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione” have demonstrated antimicrobial and antifungal activities . This suggests potential applications in developing new treatments for bacterial and fungal infections, contributing to the field of infectious diseases.

Photoinitiator Synthesis

Derivatives of “3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione” could be synthesized for use as photoinitiators in radical photo-polymerization processes. This application is particularly relevant in the manufacturing of plastics, coatings, and adhesives.

HIV-1 Replication Inhibition

The molecular framework of “3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione” shares features with compounds that have shown promising activity as inhibitors of HIV-1 replication. This indicates potential research avenues in the development of new antiretroviral drugs.

Photophysical Investigations

Compounds with similar structures to “3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione” have been studied for their solvatochromic properties and photostability. This application is important in the field of material sciences, particularly in the development of dyes and sensors.

Mechanism of Action

While the specific mechanism of action for “3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione” is not known, benzoylthiourea derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, and antioxidant activities .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds for detailed information .

Future Directions

The increasing threat of antimicrobial resistance has urged the development of novel antimicrobials . In this context, new benzoylthiourea derivatives substituted with one or more fluorine atoms and with the trifluoromethyl group have been tested, synthesized, and characterized . This suggests that similar compounds, like “3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione”, may also be of interest in future research.

properties

IUPAC Name

(2-methylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c1-8-4-2-3-5-9(8)10(13)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMNWABWTJNGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione

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